[(2R,4aS,5S,8R,8aR)-5-[tert-butyl(dimethyl)silyl]oxy-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl] methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound [(2R,4aS,5S,8R,8aR)-5-[tert-butyl(dimethyl)silyl]oxy-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl] methanesulfonate is a complex organic molecule featuring a naphthalene core with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,4aS,5S,8R,8aR)-5-[tert-butyl(dimethyl)silyl]oxy-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl] methanesulfonate typically involves several key steps:
Formation of the Naphthalene Core: The initial step involves constructing the naphthalene core through a series of cyclization reactions.
Functional Group Introduction: Subsequent steps introduce the tert-butyl(dimethyl)silyl and methanesulfonate groups. This often involves protection-deprotection strategies to ensure selective functionalization.
Final Assembly: The final step involves coupling the functionalized naphthalene core with methanesulfonate under specific conditions, such as the use of a base like triethylamine in an aprotic solvent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing automated systems for precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the methanesulfonate group, yielding a simpler hydrocarbon structure.
Substitution: The methanesulfonate group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) in an organic solvent.
Reduction: Reagents such as LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In synthetic chemistry, this compound can serve as an intermediate for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a valuable building block.
Biology
In biological research, derivatives of this compound might be explored for their potential bioactivity. The presence of hydroxyl and methanesulfonate groups can interact with biological molecules, possibly leading to new therapeutic agents.
Medicine
In medicinal chemistry, this compound could be investigated for its pharmacological properties. Its unique structure might interact with specific biological targets, offering potential as a drug candidate.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in various chemical processes due to its stability and reactivity.
Mechanism of Action
The mechanism by which [(2R,4aS,5S,8R,8aR)-5-[tert-butyl(dimethyl)silyl]oxy-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl] methanesulfonate exerts its effects depends on its application. In a biological context, it might interact with enzymes or receptors, altering their activity. The tert-butyl(dimethyl)silyl group could enhance its stability and bioavailability, while the methanesulfonate group might facilitate its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
[(2R,4aS,5S,8R,8aR)-5-hydroxy-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl] methanesulfonate: Lacks the tert-butyl(dimethyl)silyl group, making it less stable.
[(2R,4aS,5S,8R,8aR)-5-[tert-butyl(dimethyl)silyl]oxy-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl] acetate: Similar structure but with an acetate group instead of methanesulfonate, affecting its reactivity.
Uniqueness
The presence of both tert-butyl(dimethyl)silyl and methanesulfonate groups in [(2R,4aS,5S,8R,8aR)-5-[tert-butyl(dimethyl)silyl]oxy-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl] methanesulfonate makes it unique
Properties
CAS No. |
136379-61-8 |
---|---|
Molecular Formula |
C19H38O5SSi |
Molecular Weight |
406.7 g/mol |
IUPAC Name |
[(2R,4aS,5S,8R,8aR)-5-[tert-butyl(dimethyl)silyl]oxy-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl] methanesulfonate |
InChI |
InChI=1S/C19H38O5SSi/c1-17(2,3)26(7,8)24-16-10-12-19(5,20)15-13-14(23-25(6,21)22)9-11-18(15,16)4/h14-16,20H,9-13H2,1-8H3/t14-,15-,16+,18+,19-/m1/s1 |
InChI Key |
DKSQDFQMUZQVFI-RFXPCRSYSA-N |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@H]1[C@](CC[C@@H]2O[Si](C)(C)C(C)(C)C)(C)O)OS(=O)(=O)C |
Canonical SMILES |
CC12CCC(CC1C(CCC2O[Si](C)(C)C(C)(C)C)(C)O)OS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.